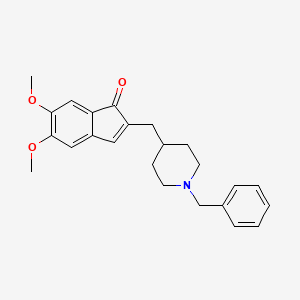
Illiciumlignan D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Illiciumlignan D is a lignan compound isolated from the leaves of Illicium dunnianum, a plant belonging to the family Magnoliaceae. This compound is part of a group of lignans known for their diverse biological activities, including anti-inflammatory and analgesic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Illiciumlignan D involves the extraction of the compound from the leaves of Illicium dunnianum. The process typically includes drying the leaves, followed by solvent extraction using organic solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through phytochemical extraction from natural sources. advancements in synthetic biology and chemical engineering may pave the way for more efficient production methods in the future.
Analyse Des Réactions Chimiques
Types of Reactions
Illiciumlignan D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying lignan biosynthesis and chemical properties.
Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Explored for its anti-inflammatory, analgesic, and potential anticancer properties.
Mécanisme D'action
The mechanism of action of Illiciumlignan D involves its interaction with
Propriétés
Formule moléculaire |
C25H32O10 |
|---|---|
Poids moléculaire |
492.5 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-2-[[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C25H32O10/c1-31-18-10-14(5-6-17(18)28)23-16(12-33-25-22(30)21(29)20(11-27)34-25)15-8-13(4-3-7-26)9-19(32-2)24(15)35-23/h5-6,8-10,16,20-23,25-30H,3-4,7,11-12H2,1-2H3/t16-,20+,21+,22-,23-,25+/m0/s1 |
Clé InChI |
FTEKGKOHMPBJLM-YSLJGMFBSA-N |
SMILES isomérique |
COC1=CC(=CC2=C1O[C@H]([C@H]2CO[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)C4=CC(=C(C=C4)O)OC)CCCO |
SMILES canonique |
COC1=CC(=CC2=C1OC(C2COC3C(C(C(O3)CO)O)O)C4=CC(=C(C=C4)O)OC)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


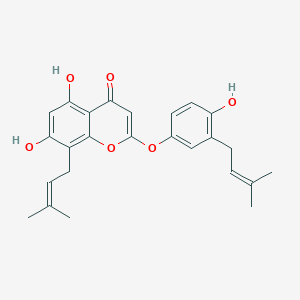

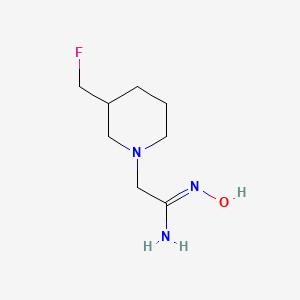

![({1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B13426583.png)
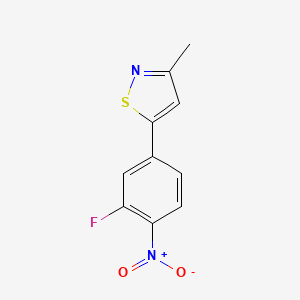
![7-[(2S,4aS,5S,7aS)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid](/img/structure/B13426599.png)

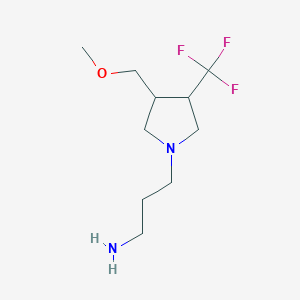
![2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole](/img/structure/B13426607.png)
-pyridinyl)-methanone](/img/structure/B13426626.png)


